
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a tetrazole ring, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Tetrazole Ring: The protected amino acid is then subjected to a cyclization reaction with sodium azide and a suitable electrophile to form the tetrazole ring.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the tetrazole ring or the amino acid backbone.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule in drug discovery.
Medicine: It may serve as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A related compound with a similar Boc protecting group.
4-Methoxyphenethylamine: Another compound with an amino group and potential bioactivity.
Amiodarone Related Compound H: A compound with structural similarities in its functional groups.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the tetrazole ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N5O4 |
|---|---|
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H15N5O4/c1-9(2,3)18-8(17)10-5(7(15)16)4-6-11-13-14-12-6/h5H,4H2,1-3H3,(H,10,17)(H,15,16)(H,11,12,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
JFSQKTRDFDWLDI-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NNN=N1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NNN=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


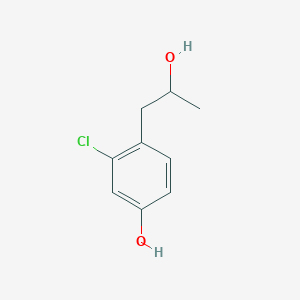
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
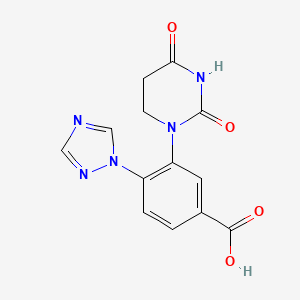
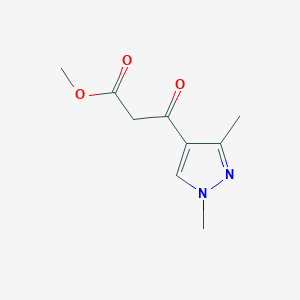


![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
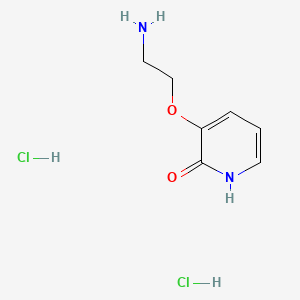

![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
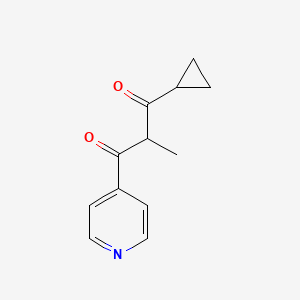
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)

